

VU6036864 compared to ML375 M5 negative allosteric modulator

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A Comprehensive Comparison of M5 Negative Allosteric Modulators: VU6036864 vs. ML375

For researchers and professionals in drug development, the selection of appropriate tool compounds is critical for elucidating the physiological roles of specific receptor subtypes and for validating them as therapeutic targets. This guide provides an objective comparison of two prominent M5 negative allosteric modulators (NAMs), **VU6036864** and ML375, presenting key experimental data, detailed methodologies, and visual representations of their pharmacological context.

Pharmacological and Pharmacokinetic Properties

A summary of the key pharmacological and pharmacokinetic parameters for **VU6036864** and ML375 is presented below, highlighting the superior potency and selectivity of **VU6036864**.

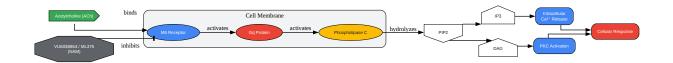


Parameter	VU6036864	ML375	Reference
Human M5 IC50	20 nM	300 nM	[1][2]
Rat M5 IC50	157 nM	790 nM	[3][4]
Selectivity vs. Human M1-M4	>500-fold	>100-fold (>30 μM)	[1][3][5]
Brain Exposure (Kp)	0.68	1.8	[1][6]
Unbound Brain Exposure (Kp,uu)	0.65	0.2	[1]
Oral Bioavailability (%F)	>100% (rat)	80% (rat)	[1][3]
Rat Half-life (t1/2)	2.3 h (for analogue)	80 h	[3][7]
Rat Clearance (CLp)	82 mL/min/kg (for analogue)	2.5 mL/min/kg	[3][7]

Signaling Pathway and Mechanism of Action

The M5 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq pathway.[8][9][10] Upon activation by the endogenous agonist acetylcholine (ACh), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9] Both **VU6036864** and ML375 are negative allosteric modulators, meaning they bind to a site on the receptor distinct from the acetylcholine binding site and reduce the receptor's response to the agonist.[3][11][12]





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Caption: M5 receptor signaling pathway and NAM inhibition.

Experimental Protocols

The characterization of **VU6036864** and ML375 involves a series of standard pharmacological assays. Below are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This functional assay is used to determine the potency of M5 NAMs by measuring their ability to inhibit agonist-induced increases in intracellular calcium.

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured in appropriate media and seeded into 96-well plates.[7]
- Compound Preparation: Test compounds (VU6036864 or ML375) are prepared in a suitable buffer, typically containing a fluorescent calcium indicator like Fluo-4 AM.
- Assay Procedure: The cell plates are incubated with the compound solutions for a specified period.
- Agonist Stimulation: An EC80 concentration of acetylcholine is added to the wells to stimulate the M5 receptor.
- Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.
- Data Analysis: The IC50 values are calculated from the concentration-response curves.



Radioligand Binding Assay

This assay is used to determine if a compound binds to the orthosteric site and to assess its allosteric effects on orthosteric ligand binding.

- Membrane Preparation: Membranes are prepared from cells expressing the M5 receptor.
- Binding Reaction: The membranes are incubated with a radiolabeled orthosteric antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), in the presence and absence of the test compound.[6]
- Incubation: The reaction is allowed to reach equilibrium.
- Filtration: The mixture is rapidly filtered through a filter plate to separate bound from unbound radioligand.[6]
- Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[6]
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed to determine if the test compound competes for the orthosteric binding site or allosterically modulates the binding of the radioligand.

In Vivo Pharmacokinetic Studies

These studies are essential to determine the drug-like properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME).

- Animal Model: Male Sprague-Dawley rats are typically used.[3][6]
- Compound Administration: The compound is administered either intravenously (IV) or orally (PO) at a specific dose.[3][6]
- Sample Collection: Blood and brain samples are collected at various time points postadministration.[6]

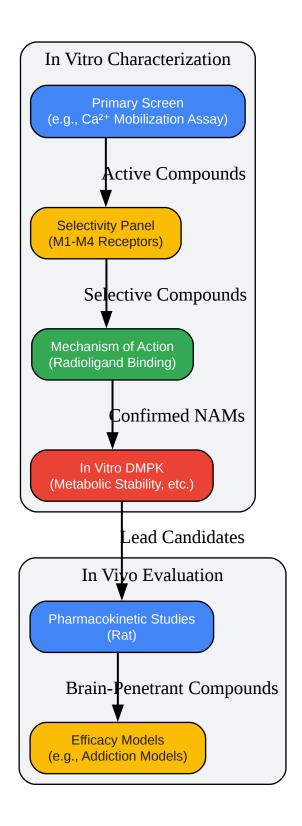






- Sample Processing: Plasma is separated from the blood, and brain tissue is homogenized.
- Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance (CLp), volume of distribution (Vss), oral bioavailability (%F), and brain-to-plasma concentration ratio (Kp) are calculated.





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Caption: General workflow for M5 NAM evaluation.



Conclusion

Both **VU6036864** and ML375 are valuable tools for studying the M5 receptor. However, the data indicates that **VU6036864** represents a significant advancement, offering substantially higher potency and selectivity.[1][2][5] While ML375 has been instrumental in initial in vivo validation of M5 as a target, its long half-life in rats can be a limitation in certain study designs. [7] The improved pharmacokinetic profile of **VU6036864** and its analogues, including a shorter half-life, makes it a more suitable tool for a broader range of in vivo experiments, particularly those requiring more precise temporal control of receptor modulation.[7] The choice between these compounds will ultimately depend on the specific experimental needs, but for many applications, **VU6036864** is the superior M5 NAM tool compound.

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